N-(4-hydroxyphenyl)hydrazinecarbothioamide
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Overview
Description
N-(4-hydroxyphenyl)hydrazinecarbothioamide: is a chemical compound with the molecular formula C7H9N3OS. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 4-hydroxyphenyl moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)hydrazinecarbothioamide typically involves the reaction of 4-hydroxyphenylhydrazine with isothiocyanates. One common method includes the reaction of 4-hydroxyphenylhydrazine with phenyl isothiocyanate in ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(4-hydroxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted hydrazinecarbothioamides .
Scientific Research Applications
Chemistry: N-(4-hydroxyphenyl)hydrazinecarbothioamide is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress .
Medicine: this compound has potential therapeutic applications due to its antioxidant and anticancer properties. It is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)hydrazinecarbothioamide involves its interaction with cellular targets and pathways. The compound exerts its effects by:
Scavenging Free Radicals: It neutralizes free radicals, reducing oxidative stress and preventing cellular damage.
Inhibiting Cancer Cell Proliferation: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell survival pathways.
Comparison with Similar Compounds
Hydrazinecarbothioamide: Shares the hydrazinecarbothioamide group but lacks the 4-hydroxyphenyl moiety.
N-(2-hydroxyphenyl)hydrazinecarbothioamide: Similar structure with the hydroxyl group in the ortho position.
N-(4-chlorophenyl)hydrazinecarbothioamide: Contains a chlorine atom instead of a hydroxyl group on the phenyl ring.
Uniqueness: N-(4-hydroxyphenyl)hydrazinecarbothioamide is unique due to the presence of the 4-hydroxyphenyl moiety, which enhances its antioxidant and anticancer properties. This structural feature distinguishes it from other hydrazinecarbothioamide derivatives and contributes to its specific biological activities .
Properties
IUPAC Name |
1-amino-3-(4-hydroxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c8-10-7(12)9-5-1-3-6(11)4-2-5/h1-4,11H,8H2,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAJTGKICCOHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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